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Abstract
ANC1 (Annealing helicase non-complementing 1), also known as TAF14 or TFG3, is a highly

conserved protein in Saccharomyces cerevisiae that plays a pivotal role as a shared subunit

across multiple essential nuclear complexes.[1][2] Its presence in chromatin remodeling

complexes like SWI/SNF, INO80, and RSC, as well as in transcription factor complexes such

as TFIID and TFIIF, and histone acetyltransferase (HAT) complexes like NuA3, positions it as a

critical integrator of chromatin dynamics and gene expression.[1][2][3] This technical guide

provides an in-depth exploration of the molecular functions of ANC1, its interactions within

these key complexes, and its emerging role in the DNA damage response. Detailed

experimental protocols for studying ANC1 and its interactions are also provided to facilitate

further research in this area.

ANC1: Protein Architecture and Functional Domains
ANC1 is a non-essential protein in yeast, yet its deletion leads to a variety of phenotypes

including slow growth and abnormal actin cytoskeleton morphology.[1] The protein is

characterized by two primary functional domains that dictate its interactions and role as a

molecular adapter.

YEATS Domain: Located at the N-terminus, the YEATS domain is a recently identified

"reader" of histone post-translational modifications.[4] It specifically recognizes acetylated
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and crotonylated lysine residues on histone tails, particularly H3K9ac.[4] This interaction is

crucial for tethering ANC1-containing complexes to specific loci on chromatin, thereby

influencing their local activity.[5] The human homologs of the YEATS domain family are

implicated in certain forms of acute leukemia, highlighting the domain's critical function.[1][6]

ET Domain (Extra-Terminal): The C-terminal region of ANC1 contains an ET domain. This

domain is responsible for mediating protein-protein interactions and is required for the

incorporation of ANC1 into its various resident complexes.[4][5] The ET domain of ANC1

recognizes a common motif present in multiple transcriptional coactivator proteins, enabling

it to act as a versatile hub for orchestrating different transcriptional machineries.[4]

ANC1's Role in Core Chromatin Remodeling
Complexes
ANC1's function is best understood through its participation in several distinct chromatin

remodeling and modifying complexes. It often interacts directly with the catalytic ATPase

subunits of these complexes, suggesting a role in modulating their activity or recruitment.[6]

SWI/SNF and RSC Complexes
The SWI/SNF (Switching/Sucrose Non-Fermenting) and RSC (Remodels the Structure of

Chromatin) complexes are two of the most well-characterized ATP-dependent chromatin

remodelers in yeast. ANC1 is a stoichiometric component of the SWI/SNF complex.[7] It has

been shown to directly interact with the catalytic ATPase subunits of both SWI/SNF (Snf2) and

RSC (Sth1).[6] Through these interactions, ANC1 is thought to contribute to the proper

targeting and function of these remodelers at gene promoters, facilitating the nucleosome

sliding or eviction necessary for transcriptional activation.

INO80 Complex
The INO80 complex is involved in a wide range of nuclear processes, including transcription,

DNA replication, and repair. ANC1 is a core subunit of the INO80 complex and interacts directly

with the Ino80 ATPase.[6] Its presence is crucial for the overall integrity and function of the

complex.

NuA3 Histone Acetyltransferase Complex
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ANC1 is also a key component of the NuA3 complex, a major histone H3 acetyltransferase in

yeast.[2][8] Within this complex, ANC1's ET domain interacts with both the catalytic subunit

Sas3 and another subunit, Yng1.[8] These interactions are essential for the proper function of

the NuA3 complex in gene transcription and DNA repair.[8] The YEATS domain of ANC1, along

with the PHD finger of Yng1 which recognizes H3K4me3, likely work in concert to target the

NuA3 complex to specific chromatin regions for H3 acetylation.

Quantitative Data on ANC1 Interactions and
Stoichiometry
While the protein-protein interactions of ANC1 within its various complexes have been

qualitatively established, specific quantitative data such as binding affinities (Kd) and precise

stoichiometry in every complex are not extensively documented in the literature. The available

information is summarized below.

Complex
Interacting
Subunit(s)

Interaction Type Stoichiometry

SWI/SNF
Snf2 (catalytic

ATPase), Snf5
Direct

At least one copy per

complex[1]

RSC
Sth1 (catalytic

ATPase)
Direct[6] Not specified

INO80
Ino80 (catalytic

ATPase)
Direct[6] Core subunit

NuA3
Sas3 (catalytic HAT),

Yng1
Direct[8] Core subunit

TFIID
Tsm1 (catalytic

subunit)
Direct[6] Not specified

TFIIF
Tfg1 (catalytic

subunit)
Direct[6]

Less tightly

associated[1]

Note: The stoichiometry of many of these large, dynamic complexes is challenging to

determine and may vary under different cellular conditions. The data presented is based on
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available proteomic and biochemical studies.

ANC1 in the DNA Damage Response
Emerging evidence has implicated ANC1 in the DNA damage response (DDR), specifically in

the post-replication repair (PRR) pathway.[6][8] The PRR pathway allows cells to tolerate DNA

lesions encountered during replication, preventing replication fork collapse.[7][9][10] Yeast

strains lacking ANC1 show increased sensitivity to DNA damaging agents.[6] Genetic analyses

have placed ANC1 in an error-free branch of the PRR pathway, where it appears to function

alongside key PRR proteins like Rad5 and Srs2.[6] It is hypothesized that ANC1 acts as a

regulatory adapter, linking chromatin remodeling and transcription with the repair machinery at

sites of DNA damage.[6]
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Experimental Protocols
Tandem Affinity Purification (TAP) of ANC1-Containing
Complexes
This protocol describes the purification of ANC1 and its associated protein complexes from S.

cerevisiae using a C-terminal TAP tag.

Materials:

Yeast strain expressing ANC1-TAP and an isogenic untagged control strain.

Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1.5 mM MgCl2, 0.15% NP-40,

protease inhibitors).

IgG Sepharose beads.

TEV protease and TEV cleavage buffer.

Calmodulin binding buffer and Calmodulin affinity resin.

Elution buffer (containing EGTA).

Liquid nitrogen.

Bead beater with glass beads.

Procedure:

Cell Culture and Harvest: Grow 4-6 liters of the ANC1-TAP and untagged control yeast

strains to an OD600 of 1.5-2.0. Harvest cells by centrifugation, wash with sterile water, and

flash-freeze the cell pellets in liquid nitrogen.[1]

Cryogenic Lysis: Resuspend the frozen cell pellet in lysis buffer. Lyse the cells by cryogenic

grinding or using a bead beater with glass beads at 4°C.

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at

4°C to pellet cell debris. Collect the supernatant.
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First Affinity Purification (IgG):

Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle

rotation.[3]

Wash the beads extensively with lysis buffer to remove non-specific binders.

TEV Protease Cleavage:

Resuspend the beads in TEV cleavage buffer containing TEV protease.

Incubate for 2 hours at 16°C to release ANC1 and its interacting partners from the IgG

beads.[1][3]

Second Affinity Purification (Calmodulin):

Collect the eluate from the TEV cleavage step and add calmodulin binding buffer.

Incubate with Calmodulin affinity resin for 1-2 hours at 4°C.

Wash the beads with calmodulin binding buffer to remove any remaining contaminants.

Elution: Elute the purified ANC1-containing complexes from the calmodulin resin using an

elution buffer containing EGTA.

Analysis: Analyze the purified complexes by SDS-PAGE followed by silver or Coomassie

staining. Identify individual protein bands by mass spectrometry.

Co-Immunoprecipitation (Co-IP) of ANC1 and an
Interacting Partner
This protocol is designed to validate the interaction between ANC1 and a putative interacting

protein (Protein X).

Materials:

Yeast strain co-expressing tagged versions of ANC1 (e.g., ANC1-HA) and Protein X (e.g.,

ProteinX-Myc).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://bitesizebio.com/9844/top-ten-tips-for-tap/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794980/
https://bitesizebio.com/9844/top-ten-tips-for-tap/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM

EDTA, 0.5% NP-40, protease inhibitors).

Anti-HA antibody.

Protein A/G magnetic beads.

Wash Buffer (e.g., lysis buffer with lower detergent concentration).

Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

Prepare Cell Lysate: Grow yeast cells to mid-log phase, harvest, and lyse them in Co-IP lysis

buffer as described in the TAP protocol.

Immunoprecipitation:

Incubate the clarified lysate with an anti-HA antibody (to target ANC1-HA) for 2-4 hours at

4°C.

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the

antibody-protein complexes.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound

proteins.

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute

the proteins and denature them.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.
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Transfer to a nitrocellulose or PVDF membrane.

Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated

Protein X.

A successful Co-IP will show a band for ProteinX-Myc in the ANC1-HA immunoprecipitate.

Chromatin Immunoprecipitation (ChIP) for ANC1 Target
Genes
This protocol allows for the identification of genomic loci bound by ANC1 in vivo.

Materials:

Yeast strain expressing a tagged version of ANC1 (e.g., ANC1-Myc).

Formaldehyde (for cross-linking).

Glycine (to quench cross-linking).

ChIP Lysis Buffer (containing SDS and protease inhibitors).

Sonicator.

Anti-Myc antibody.

Protein A/G magnetic beads.

ChIP Wash Buffers (low salt, high salt, LiCl).

Elution Buffer (containing SDS and NaHCO3).

Proteinase K.

Phenol-chloroform and DNA purification columns.

qPCR primers for target and control loci.

Procedure:
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Cross-linking: Treat mid-log phase yeast cells with 1% formaldehyde for 15-20 minutes at

room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing:

Harvest and wash the cells. Lyse the cells in ChIP Lysis Buffer.

Shear the chromatin to an average size of 200-500 bp using a sonicator.

Immunoprecipitation:

Clarify the sonicated lysate by centrifugation.

Incubate the chromatin with an anti-Myc antibody overnight at 4°C. Save a small portion of

the lysate as the "input" control.

Add Protein A/G beads to capture the antibody-chromatin complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific chromatin.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of

high salt.

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using

phenol-chloroform extraction or a DNA purification kit.

Analysis by qPCR:

Perform quantitative PCR on the immunoprecipitated DNA and the input DNA using

primers specific to a suspected target gene promoter and a negative control region.

Enrichment of the target locus in the immunoprecipitated sample relative to the input

indicates that ANC1 binds to that genomic region.
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Conclusion and Future Directions
ANC1/TAF14 emerges as a key architectural protein that physically and functionally links

multiple major chromatin-modifying and transcription complexes. Its YEATS and ET domains

provide a mechanism for both chromatin recognition and complex assembly, positioning ANC1

as a central hub in the regulation of gene expression. Its role in the DNA damage response

further expands its functional repertoire, suggesting it helps coordinate chromatin-based

processes with genome maintenance.

For drug development professionals, the conservation of the YEATS domain and its association

with human leukemias makes ANC1 and its human homologs attractive, albeit challenging,

targets. Future research should focus on obtaining high-resolution structures of ANC1 within its

various complexes to better understand its precise molecular interactions. Furthermore, the

development of specific inhibitors targeting the YEATS domain's acetyl-lysine binding pocket

could provide novel therapeutic avenues. Elucidating the full range of ANC1's functions will

undoubtedly provide deeper insights into the intricate network that governs chromatin structure

and gene regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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